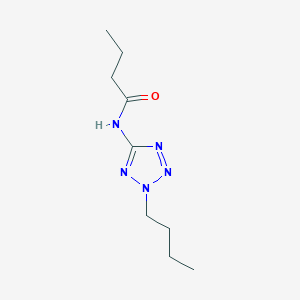
N-(2-butyl-2H-tetrazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-butyl-2H-tetrazol-5-yl)butanamide, also known as BCTB, is a synthetic compound that has been of significant interest to researchers in recent years. This compound belongs to the class of tetrazole derivatives and has been found to have various biological and pharmacological properties. In
Wirkmechanismus
The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)butanamide is not fully understood. However, it has been suggested that this compound may act as a modulator of TRPA1 channels, which are involved in various physiological processes such as pain perception, inflammation, and oxidative stress. This compound has been shown to activate TRPA1 channels and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and nitric oxide, which are involved in inflammation and oxidative stress. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to increase the levels of anti-inflammatory cytokines such as IL-10.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-butyl-2H-tetrazol-5-yl)butanamide in lab experiments is that it has been shown to be relatively safe and well-tolerated. This compound has also been found to have a good pharmacokinetic profile, with a moderate half-life and good bioavailability. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on N-(2-butyl-2H-tetrazol-5-yl)butanamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of novel TRPA1 modulators based on the structure of this compound. Further studies are also needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in other disease conditions.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, and has been investigated for its potential use in the treatment of neurodegenerative diseases. Although its mechanism of action is not fully understood, this compound has been shown to be relatively safe and well-tolerated, with a good pharmacokinetic profile. Further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)butanamide involves the reaction of 2-butyl-2H-tetrazol-5-amine with butyryl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained in good yield. The purity of the product can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
N-(2-butyl-2H-tetrazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been shown to have a neuroprotective effect and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C9H17N5O |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
N-(2-butyltetrazol-5-yl)butanamide |
InChI |
InChI=1S/C9H17N5O/c1-3-5-7-14-12-9(11-13-14)10-8(15)6-4-2/h3-7H2,1-2H3,(H,10,12,15) |
InChI-Schlüssel |
RFRWPWMIZYCHEY-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)CCC |
Kanonische SMILES |
CCCCN1N=C(N=N1)NC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251083.png)
![2-(2,3-dimethylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251084.png)
![2-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251085.png)
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B251086.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B251087.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-propoxybenzamide](/img/structure/B251089.png)
![2-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide](/img/structure/B251094.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B251095.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B251096.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-N'-propionylthiourea](/img/structure/B251097.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-fluorobenzamide](/img/structure/B251100.png)
![2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B251103.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-methylbenzamide](/img/structure/B251104.png)
![N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]butanamide](/img/structure/B251105.png)
